3-(furan-3-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
3-(furan-3-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds derived from 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile show promising antibacterial activity. For instance, certain pyrimidine and condensed pyrimidines synthesized from related compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing their potential in antibiotic development (Hamid & Shehta, 2018).
Antimicrobial and Anticancer Activities
A notable application is in the synthesis of new pyrazolines and other derivatives, which have been screened for their antimicrobial properties against various bacteria and fungi. Additionally, some of these compounds exhibit significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis of Chitosan Schiff Bases
Chitosan Schiff bases synthesized from derivatives of this compound have been explored for their biological activities. These bases have shown varied antimicrobial activities dependent on their specific Schiff base moiety, and they do not exhibit cytotoxic activity, making them interesting for various biological applications (Hamed et al., 2020).
Synthesis of Pyrazoline Derivatives
The creation of novel pyrazoline derivatives incorporating imine moieties has been a significant area of study. These derivatives, synthesized from this compound, have been evaluated for their antimicrobial properties, showing moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Sultan et al., 2021).
Antitumor Activities
The compound has also been used in synthesizing derivatives exhibiting antitumor activities. For instance, various furan and thiophene derivatives synthesized from related compounds have been tested against different cancer cell lines, showing significant inhibitory effects (Mohareb, Fleita, & Sakka, 2011).
Mechanism of Action
Target of Action
Furan derivatives are known to have a wide range of biological activities and can act on various targets or receptors in the body .
Mode of Action
Without specific studies on “3-(furan-3-yl)-1H-pyrazole-4-carbonitrile”, it’s difficult to determine its exact mode of action. Furan derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Furan derivatives can affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Furan derivatives are generally known to have good pharmacokinetic properties, including good solubility and bioavailability .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Furan derivatives can have a wide range of effects, depending on their specific targets .
Properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZKXZSJHSBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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